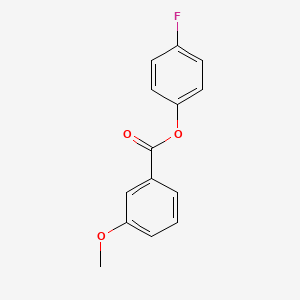

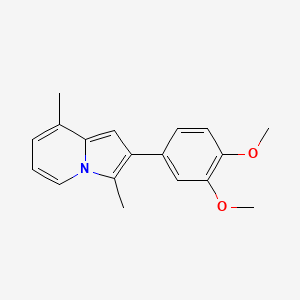

![molecular formula C16H22N2O4S2 B5631709 (3aR*,6aR*)-2-(methylsulfonyl)-5-[2-(methylthio)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5631709.png)

(3aR*,6aR*)-2-(methylsulfonyl)-5-[2-(methylthio)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound and its analogs typically involves multi-step chemical reactions, focusing on building the hexahydropyrrolo[3,4-c]pyrrole core structure through methods such as reductive cyclization and functional group transformations. For example, the synthesis of related hexahydropyrrolo[2,3-b]indole compounds has been achieved through key steps including aldol reactions, hydroxyl introductions, and reductive intramolecular ring-closure reactions, showcasing the complexity and precision required in constructing such intricate molecules (Hong & Yao, 2010).

Molecular Structure Analysis

The molecular structure of this compound features a hexahydropyrrolo[3,4-c]pyrrole core, which is a bicyclic structure comprising both five-membered and six-membered rings. The presence of methylsulfonyl and methylthio groups introduces steric and electronic effects that can influence the compound's reactivity and interaction with biological targets. Structural characterizations of similar compounds have been facilitated through techniques such as X-ray crystallography, providing insights into their 3D conformations and the impact of substituents on their overall geometry (Ohnmacht et al., 1983).

Chemical Reactions and Properties

This compound can undergo various chemical reactions, including transformations of the sulfonyl and thioether groups, which are pivotal for diversifying its chemical properties and enhancing its utility in synthesis. The reactivity of the sulfonyl and thioether groups enables the introduction of additional functional groups or the formation of derivatives through reactions such as sulfonylation, methylation, and coupling reactions. The synthesis of related compounds often involves complex reactions that highlight the reactivity of these functional groups and their role in constructing pharmacologically relevant molecules (Kim et al., 2014).

Propriétés

IUPAC Name |

(3aR,6aR)-2-[(2-methylsulfanylphenyl)methyl]-5-methylsulfonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S2/c1-23-14-6-4-3-5-12(14)7-17-8-13-9-18(24(2,21)22)11-16(13,10-17)15(19)20/h3-6,13H,7-11H2,1-2H3,(H,19,20)/t13-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFOYGJYDMVSCY-CZUORRHYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CC3CN(CC3(C2)C(=O)O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC=C1CN2C[C@@H]3CN(C[C@@]3(C2)C(=O)O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,6aR)-2-[(2-methylsulfanylphenyl)methyl]-5-methylsulfonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

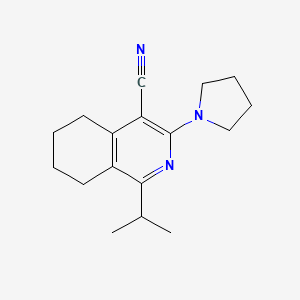

![3-(3-methyl-2-buten-1-yl)-1-[(3-methyl-5-isoxazolyl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5631656.png)

![2-{[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B5631664.png)

![1-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B5631677.png)

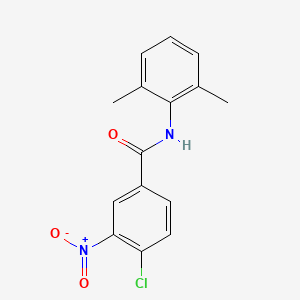

![2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5631702.png)

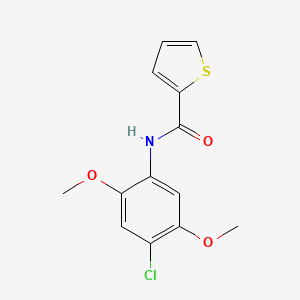

![ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5631705.png)

![1-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1,4-diazepan-5-one](/img/structure/B5631714.png)